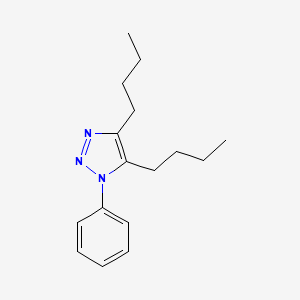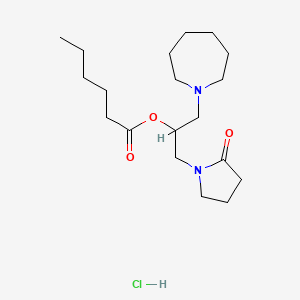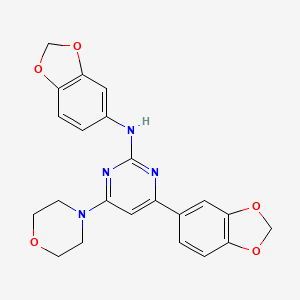![molecular formula C29H23NO7S B12623652 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate is a complex organic compound that belongs to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate typically involves multiple steps. The initial step often includes the preparation of the xanthone core structure, followed by functionalization to introduce the hydroxy, methyl, and oxo groups. The final step involves the coupling of the xanthone derivative with the sulfonyl amino phenyl ethanoate moiety under specific reaction conditions, such as the use of a base or acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The sulfonyl amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol .
Aplicaciones Científicas De Investigación
1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-bacterial and anti-carcinogenic properties.
Medicine: Investigated for its potential use in drug development, particularly for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as anti-oxidant coatings.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate include other xanthone derivatives, such as:
Mangiferin: Known for its anti-oxidant and anti-inflammatory properties.
Neomangiferin: Studied for its potential to modulate immune responses.
Irisxanthone: Isolated from Iris florentina L., with unique structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H23NO7S |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
(1-hydroxy-5-methyl-9-oxoxanthen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C29H23NO7S/c1-17-11-13-21(14-12-17)38(34,35)30-26(19-8-4-3-5-9-19)29(33)36-20-15-23(31)25-24(16-20)37-28-18(2)7-6-10-22(28)27(25)32/h3-16,26,30-31H,1-2H3/t26-/m0/s1 |
Clave InChI |
LNGDNDFPXBVDLM-SANMLTNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC5=C(C=CC=C5C4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)

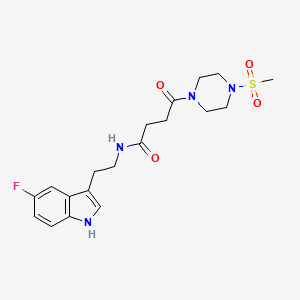
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)
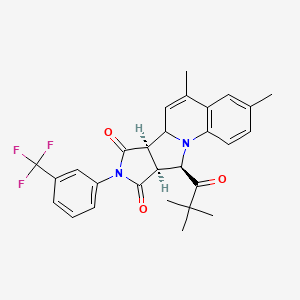

![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
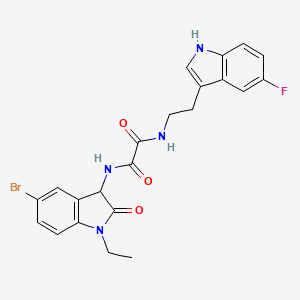
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
